3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that combines the structural features of benzimidazole and triazine Benzimidazole is known for its diverse pharmacological activities, while triazine is a core structure in many bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propylamino group.
Cyclization: The final step involves the cyclization of the intermediate with a triazine precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-9-13(21)18-14(20-19-9)15-8-4-7-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)(H2,15,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPLDZPAPJFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NCCCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCCCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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